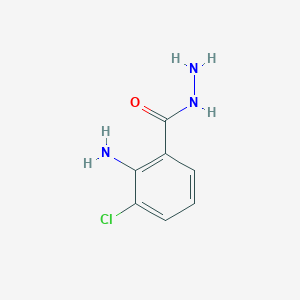
1-(2-oxoethyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-oxoethyl)cyclobutane-1-carbonitrile (OECBC) is a cyclic nitrile that has been widely studied as a synthetic intermediate and potential drug candidate. OECBC has a unique structure and is a versatile platform for further chemical modification. OECBC is a four-membered ring system composed of two carbon atoms and two nitrogen atoms, with an oxygen atom attached to the nitrogen atom at the 1-position. OECBC has been studied for its potential applications in drug design and development, as well as in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
1-(2-oxoethyl)cyclobutane-1-carbonitrile has been studied for its potential applications in drug design and development. It has been used as a model compound to study the structure and reactivity of cyclic nitriles, as well as to investigate the mechanism of action of drugs. 1-(2-oxoethyl)cyclobutane-1-carbonitrile has also been used as a synthetic intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-oxoethyl)cyclobutane-1-carbonitrile is not fully understood. However, it is believed that 1-(2-oxoethyl)cyclobutane-1-carbonitrile can interact with proteins and enzymes, and modulate the activity of these proteins and enzymes. This interaction can lead to changes in the biological activity of the target proteins or enzymes, and thus affect the overall physiological effect of the compound.
Biochemical and Physiological Effects
1-(2-oxoethyl)cyclobutane-1-carbonitrile has been studied for its potential effects on biochemical and physiological processes. In animal studies, 1-(2-oxoethyl)cyclobutane-1-carbonitrile has been shown to reduce inflammation, as well as to inhibit the growth of certain types of cancer cells. 1-(2-oxoethyl)cyclobutane-1-carbonitrile has also been shown to have anti-bacterial and anti-fungal activity. Additionally, 1-(2-oxoethyl)cyclobutane-1-carbonitrile has been studied for its potential to modulate the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-oxoethyl)cyclobutane-1-carbonitrile has several advantages when used in laboratory experiments. It is relatively stable and can be synthesized in a relatively short amount of time. Additionally, it is non-toxic and has a low cost. However, 1-(2-oxoethyl)cyclobutane-1-carbonitrile also has some limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it is not very stable in the presence of light or oxygen.
Direcciones Futuras
There are several potential future directions for research on 1-(2-oxoethyl)cyclobutane-1-carbonitrile. These include further investigation of its mechanism of action, as well as its potential applications in drug design and development. Additionally, further research could be conducted to explore the potential of 1-(2-oxoethyl)cyclobutane-1-carbonitrile as a synthetic intermediate in the synthesis of other compounds. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 1-(2-oxoethyl)cyclobutane-1-carbonitrile, as well as its potential to modulate the activity of enzymes. Finally, further research could be conducted to explore the potential of 1-(2-oxoethyl)cyclobutane-1-carbonitrile as a therapeutic agent.
Métodos De Síntesis
1-(2-oxoethyl)cyclobutane-1-carbonitrile can be synthesized using several methods, including the reaction of 2-oxobut-2-enoic acid and cyanide, or the reaction of 2-oxobut-2-enoic acid and a nitrile. In both cases, the reaction is typically conducted in the presence of a catalyst such as a Lewis acid or a base. The reaction can be carried out in aqueous or organic solvents. The reaction is usually conducted at temperatures between 0 and 80 °C.
Propiedades
IUPAC Name |
1-(2-oxoethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-6-7(4-5-9)2-1-3-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOLTEFVNAPCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoethyl)cyclobutane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)

![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)





![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)

